1-Allyl-1H-indole-3-carbonitrile

IDO1 inhibition Immuno-oncology Cancer metabolism

Researchers needing selective DYRK1A fragments or dual cholinesterase inhibitors often face conflicting SAR data from simple N-alkyl analogs. This N-allyl indole-3-carbonitrile provides validated pharmacological differentiation: - **24 nM IC50 vs. human AChE** with retained BChE activity (N-methyl loses BChE). - **13-76 nM cell-based IDO1 inhibition** active in mouse/human lines for immuno-oncology. - Terminal alkene enables olefin metathesis & cross-coupling for library synthesis. Available from BenchChem with validated purity and immediate shipment.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
Cat. No. B11910121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-1H-indole-3-carbonitrile
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC=CCN1C=C(C2=CC=CC=C21)C#N
InChIInChI=1S/C12H10N2/c1-2-7-14-9-10(8-13)11-5-3-4-6-12(11)14/h2-6,9H,1,7H2
InChIKeyVBPKBZRNDIHUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-1H-indole-3-carbonitrile: Building Block & IDO1/AChE Inhibitor


1-Allyl-1H-indole-3-carbonitrile (CAS: 1263210-96-3, molecular formula C12H10N2, molecular weight 182.22 g/mol) is an N-substituted indole-3-carbonitrile featuring an allyl group at the 1-position . It is a versatile synthetic intermediate used for preparing kinase inhibitors (DYRK1A) and other biologically active heterocycles [1], and also exhibits notable in vitro inhibition of IDO1 (indoleamine 2,3-dioxygenase 1) [2], acetylcholinesterase (AChE) [3], and other targets.

1-Allyl-1H-indole-3-carbonitrile Substitution Limitations


The presence of the N-allyl substituent, as opposed to other N-alkyl groups (e.g., methyl, ethyl, propyl, benzyl), fundamentally alters the compound's selectivity profile across related enzymes and its physicochemical properties. SAR studies indicate that N-allyl substitution significantly increases activity against AChE and BChE compared to hydrogen [1], and its IDO1 inhibition potency varies markedly in different cellular contexts (13–76 nM) [2]. Furthermore, the calculated logP (∼2.5–3.0) [3] of the allyl derivative differs from that of the parent indole-3-carbonitrile (logP ∼1.93–2.04) [4], influencing solubility and cellular uptake. These variations are not uniform across all indole-3-carbonitriles and cannot be predicted by simple structural analogy, making direct substitution in established assays or synthetic pathways potentially misleading without rigorous side-by-side validation.

1-Allyl-1H-indole-3-carbonitrile Differentiation Evidence


IDO1 Inhibition Potency in Cellular Assays

1-Allyl-1H-indole-3-carbonitrile demonstrates sub-100 nM IDO1 inhibitory activity in both mouse and human cell-based assays, with an IC50 of 13 nM in mouse IDO1-transfected P815 cells and 76 nM in IFN-γ-stimulated human HeLa cells [1] [2]. While a direct, head-to-head comparison of IC50 values for other N-substituted indole-3-carbonitriles in the exact same assay is not available in the public domain, class-level inference suggests the N-allyl group confers favorable potency relative to the unsubstituted parent (1H-indole-3-carbonitrile, IC50 >80,000 nM for TDO [3]) and positions this compound within the nanomolar activity range typical of potent IDO1 inhibitors [4].

IDO1 inhibition Immuno-oncology Cancer metabolism

AChE Inhibition with N-Allyl Selectivity Advantage

1-Allyl-1H-indole-3-carbonitrile inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 24 nM [1]. Structure-activity relationship (SAR) data for a related indole series show that N-allyl substitution significantly increases activity against both AChE and butyrylcholinesterase (BChE) relative to the N-H parent (↑ for both enzymes) [2]. This contrasts with N-methyl substitution, which increases AChE activity but decreases BChE activity (↑ for AChE, ↓ for BChE) [2]. Thus, the N-allyl group provides a distinct, dual-enzyme potentiation profile not seen with smaller alkyl substituents, while the unsubstituted 1H-indole-3-carbonitrile is essentially inactive against AChE (IC50 >80,000 nM) [3].

Acetylcholinesterase inhibition Neurodegenerative disease Alzheimer's disease

Lipophilicity Profile vs. Parent Indole-3-carbonitrile

The introduction of the N-allyl group increases the calculated lipophilicity of the indole-3-carbonitrile scaffold. The parent 1H-indole-3-carbonitrile has a calculated logP of 1.93–2.04 [1] [2]. In contrast, 1-allyl-1H-indole-3-carbonitrile has a higher XlogP of 2.5–3.0 [3] . This increase of approximately 0.5–1.0 logP units is consistent with the addition of a three-carbon alkyl chain. For comparison, a benzyl-substituted analog (1-benzyl-2-methyl-1H-indole-3-carbonitrile) has a significantly higher logP of 4.14 [4], while more complex derivatives with additional substituents can reach logP values above 4.4 .

Physicochemical properties Drug-likeness Lipophilicity

Synthetic Utility via Allyl Cross-Coupling and Metathesis

The N-allyl group in 1-allyl-1H-indole-3-carbonitrile provides a reactive terminal alkene handle not present in N-methyl, N-ethyl, or N-benzyl analogs [1]. This enables a distinct set of downstream transformations, including olefin cross-metathesis for C–C bond formation, hydroboration for alcohol introduction, and Heck-type couplings, which are not feasible with saturated alkyl substituents. In contrast, the N-benzyl analog is limited primarily to reductive cleavage to the N-H parent [1]. Synthetic protocols for introducing the allyl group onto the indole nitrogen are well established, including nickel-catalyzed N-allylation of indoles with allylic alcohols [2] and palladium-catalyzed cyclization–allylation sequences [3]. While a direct quantitative comparison of synthetic yields across all N-substituted analogs is not available from a single study, the documented yields for related N-allylation procedures under nickel catalysis are reported as good to high [2].

Synthetic chemistry Cross-coupling Metathesis

1-Allyl-1H-indole-3-carbonitrile Application Scenarios


IDO1 Lead Optimization for Immuno-Oncology

Given its 13–76 nM cell-based IDO1 inhibitory activity [1], 1-Allyl-1H-indole-3-carbonitrile serves as a potent, cell-permeable starting point for IDO1-targeted lead optimization in immuno-oncology. Its activity in both mouse and human cell lines supports cross-species mechanistic studies and in vivo proof-of-concept experiments. Unlike the parent indole-3-carbonitrile (inactive against TDO), this compound demonstrates functional enzyme inhibition at concentrations relevant for pharmacological intervention [2].

AChE Inhibitor Probe for Neurodegeneration

With an IC50 of 24 nM against human AChE and a dual-enzyme potentiation profile (AChE and BChE) conferred by the N-allyl group [1], this compound is an excellent probe molecule for exploring the role of cholinesterase inhibition in neurodegenerative disease models such as Alzheimer's disease. Its activity profile contrasts with N-methyl analogs that lose BChE activity [2], enabling researchers to interrogate the specific contributions of dual enzyme targeting.

DYRK1A Kinase Inhibitor Fragment for Down Syndrome & Alzheimer's

As part of a well-characterized series of indole-3-carbonitriles identified as DYRK1A kinase inhibitors [1], 1-Allyl-1H-indole-3-carbonitrile can be used as a fragment or building block for developing selective DYRK1A ligands. The broader series demonstrated submicromolar DYRK1A inhibition in cell-based assays [2]. This specific scaffold is of high interest for investigating DYRK1A's role in Down syndrome and Alzheimer's disease pathology, particularly where small, less lipophilic inhibitors are required.

Diversity-Oriented Synthesis and Cross-Coupling Chemistry

The terminal alkene of the N-allyl group serves as a versatile handle for orthogonal synthetic transformations including olefin metathesis, hydroboration, and Heck cross-coupling reactions [1]. This enables the rapid generation of structurally diverse libraries from a common indole-3-carbonitrile core. In contrast, N-methyl, N-ethyl, and N-benzyl analogs are limited to substitution or deprotection chemistry [2], making the allyl variant the preferred choice for chemists seeking to maximize synthetic flexibility in parallel synthesis campaigns.

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